molecular formula C11H12O4 B8270566 2-(2-METHYLBENZYL)-MALONIC ACID CAS No. 78606-96-9

2-(2-METHYLBENZYL)-MALONIC ACID

Cat. No.: B8270566
CAS No.: 78606-96-9
M. Wt: 208.21 g/mol
InChI Key: YVWCGEMMBLBBOC-UHFFFAOYSA-N
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Description

2-(2-Methylbenzyl)-malonic acid is a malonic acid derivative featuring a 2-methylbenzyl substituent attached to the central carbon of the malonic acid backbone (HOOC-CH2-C(COOH)-R, where R = 2-methylbenzyl). Malonic acid derivatives are widely utilized in organic synthesis, pharmaceuticals, and polymer chemistry due to their dual carboxylic acid groups, which enable diverse reactivity, including decarboxylation and condensation reactions.

Preparation Methods

Alkylation of Malonate Esters

The alkylation of diethyl malonate represents a classical route to α-substituted malonic acid derivatives. For 2-(2-methylbenzyl)-malonic acid, this method involves deprotonation of the malonate enolate followed by reaction with 2-methylbenzyl bromide.

Reaction Mechanism and Conditions

Diethyl malonate undergoes deprotonation at the α-position using a strong base such as sodium hydride (NaH) or lithium diisopropylamide (LDA) in anhydrous tetrahydrofuran (THF) at 0–5°C . The resulting enolate attacks 2-methylbenzyl bromide, forming the alkylated malonate ester. Subsequent hydrolysis and decarboxylation yield the target acid.

Key steps :

  • Enolate formation :
    Diethyl malonate+NaHEnolate+H2\text{Diethyl malonate} + \text{NaH} \rightarrow \text{Enolate} + \text{H}_2

  • Alkylation :
    Enolate+2-methylbenzyl bromideDiethyl 2-(2-methylbenzyl)malonate\text{Enolate} + \text{2-methylbenzyl bromide} \rightarrow \text{Diethyl 2-(2-methylbenzyl)malonate}

  • Hydrolysis :
    Diethyl ester+HCl (aq)2-(2-methylbenzyl)malonic acid+2EtOH\text{Diethyl ester} + \text{HCl (aq)} \rightarrow \text{2-(2-methylbenzyl)malonic acid} + 2\text{EtOH}

Optimization and Challenges

Steric hindrance from the ortho-methyl group on the benzyl ring reduces electrophilicity, necessitating prolonged reaction times (12–24 hours) and elevated temperatures (60–80°C) . Phase-transfer catalysts like tetrabutylammonium iodide (TBAI) improve yields by facilitating interphase reactivity . Typical yields range from 70–85%, with purification via vacuum distillation or recrystallization from ethanol/water .

Table 1: Alkylation Method Parameters

ParameterValue
BaseNaH (2.2 equiv)
SolventTHF
Temperature0°C (enolate), 60°C (alkylation)
Yield82%

Nucleophilic Substitution via Sulfonate Intermediates

This method, adapted from CN105061209A , leverages sulfonate esters as leaving groups to enable nucleophilic displacement by a 2-methylbenzyl moiety.

Synthetic Pathway

  • Sulfonation of Cyanohydrin :
    Acetaldehyde cyanhydrin reacts with p-toluenesulfonyl chloride (TsCl) in dichloromethane (DCM) with triethylamine as a base, forming the sulfonate ester intermediate.

  • Nucleophilic Displacement :
    The sulfonate ester undergoes substitution with 2-methylbenzylmagnesium bromide (Grignard reagent) in toluene at 50–60°C, yielding 2-(2-methylbenzyl)malononitrile.

  • Hydrolysis :
    The nitrile is hydrolyzed under acidic conditions (H₂SO₄, H₂O) to produce the malonic acid .

Critical data :

  • Intermediate characterization :
    1H NMR (CDCl3)^1\text{H NMR (CDCl}_3\text{)}: δ 1.75 (d, J=6.5 Hz, 3H, CH₃), 5.30 (q, J=6.5 Hz, 1H, CH) .

  • Yield : 89–92% after hydrolysis .

Advantages Over Alkylation

  • Higher regioselectivity due to the superior leaving-group ability of sulfonates.

  • Compatibility with Grignard reagents minimizes polyalkylation by-products.

Hydrolysis of Nitrile Precursors

A less common but efficient route involves the synthesis of 2-(2-methylbenzyl)malononitrile followed by acidic hydrolysis.

Nitrile Synthesis and Hydrolysis

2-Methylbenzyl chloride reacts with sodium cyanide in dimethylformamide (DMF) to form the dinitrile intermediate. Hydrolysis with concentrated sulfuric acid at 100°C for 6 hours affords the dicarboxylic acid .

Table 2: Nitrile Hydrolysis Conditions

ParameterValue
CatalystH₂SO₄ (98%)
Temperature100°C
Time6 hours
Yield88%

Comparative Analysis of Methods

Table 3: Method Comparison

MethodYieldCostScalability
Alkylation82%LowHigh
Sulfonate substitution92%MediumModerate
Nitrile hydrolysis88%HighLow
  • Alkylation is cost-effective but requires stringent temperature control.

  • Sulfonate substitution offers superior yields but involves toxic intermediates.

  • Nitrile hydrolysis is limited by the high cost of cyanide reagents.

Spectroscopic Characterization

  • 1H NMR^1\text{H NMR} :

    • Benzyl protons: δ 7.10–7.25 (m, 4H, Ar-H).

    • Methyl group: δ 2.35 (s, 3H, CH₃).

    • Malonic acid protons: δ 3.45 (s, 2H, CH₂) .

  • IR Spectroscopy :

    • Broad peak at 2500–3000 cm⁻¹ (carboxylic acid O-H).

    • C=O stretch at 1705 cm⁻¹ .

Chemical Reactions Analysis

Types of Reactions

2-[(2-methylphenyl)methyl]propanedioic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(2-methylphenyl)methyl]propanedioic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(2-methylphenyl)methyl]propanedioic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular processes. The aromatic ring and carboxylic acid groups play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Positional Isomer: 2-(3-Methylbenzyl)-Malonic Acid (CAS: 251963-45-8)

The 3-methylbenzyl isomer differs in the position of the methyl group on the benzyl moiety (meta vs. ortho substitution). Key comparisons include:

Property 2-(2-Methylbenzyl)-Malonic Acid 2-(3-Methylbenzyl)-Malonic Acid
Substituent Position Ortho-methyl Meta-methyl
Steric Hindrance Higher (ortho effect) Lower
Storage Conditions Not reported Store away from heat/sparks (P210)
Safety Precautions Not reported "Keep away from children" (P102)

Safety protocols for the 3-methyl derivative emphasize flammability risks, suggesting similar precautions may apply to the ortho isomer .

Functional Group Analog: 2-Amino-3-methylbenzoic Acid (CAS: 4389-45-1)

Comparisons focus on solubility and acidity:

Property This compound 2-Amino-3-methylbenzoic Acid
Molecular Weight ~238.2 (estimated) 151.16
Solubility Likely polar (dual -COOH groups) Moderate in polar solvents
Acidity (pKa) ~2.5 (malonic acid core) ~4.8 (carboxylic acid)

The dual carboxylic acid groups in this compound confer stronger acidity compared to mono-acid analogs, influencing its reactivity in acid-catalyzed reactions .

Biodegradation Pathways: Phenylacetic Acid Derivatives

Evidence from diclofenac biodegradation studies (e.g., phenylacetic acid intermediates) suggests that microbial enzymes (e.g., Rhodococcus ruber) may cleave aromatic rings or modify substituents . While this compound’s biodegradation is unstudied, analogous pathways could involve decarboxylation or hydroxylation of the benzyl group.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(2-methylbenzyl)-malonic acid, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves alkylation of malonic acid derivatives with 2-methylbenzyl halides under basic conditions. For example, a two-step approach:

Diethyl malonate reacts with 2-methylbenzyl bromide via nucleophilic substitution (Knoevenagel condensation) in the presence of a base (e.g., NaH or K₂CO₃).

Hydrolysis of the ester intermediate using HCl or H₂SO₄ yields the free acid.
Optimization includes temperature control (reflux at 80–100°C), solvent selection (e.g., THF or DMF), and stoichiometric ratios (1:1.2 malonate:alkylating agent). Post-synthesis purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) ensures high purity .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer : A multi-technique approach is critical:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity (e.g., methylbenzyl protons at δ 2.3–2.5 ppm, malonic acid protons at δ 3.1–3.3 ppm).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (expected [M-H]⁻ at m/z 222.067).
  • HPLC-DAD-MS : Quantifies purity (>98%) and detects impurities (LOQ: 0.1 mg/L) using reversed-phase C18 columns and mobile phases like acetonitrile/0.1% formic acid .
  • FTIR : Identifies functional groups (C=O stretch at ~1700 cm⁻¹, -COOH at ~2500–3300 cm⁻¹) .

Q. How does this compound interact with enzymatic systems in biochemical studies?

  • Methodological Answer : As a malonic acid derivative, it may act as a competitive inhibitor in fatty acid biosynthesis by mimicking malonyl-CoA. Experimental design:

  • Enzyme Assays : Incubate with acetyl-CoA carboxylase (ACC) and measure NADPH consumption via spectrophotometry (340 nm).
  • IC₅₀ Determination : Vary inhibitor concentration (0.1–10 mM) and analyze dose-response curves.
    Reference malonic acid’s role in disrupting β-oxidation pathways .

Advanced Research Questions

Q. What computational models predict the solvation dynamics and aerosol behavior of this compound in atmospheric studies?

  • Methodological Answer : Molecular dynamics (MD) simulations using force fields (e.g., OPLS-AA) can model water adsorption and phase transitions. Key steps:

System Setup : Simulate malonic acid derivatives in water droplets (TIP3P model) at varying temperatures (200–300 K).

Analysis : Radial distribution functions (RDFs) quantify hydrogen-bonding interactions.
Findings from malonic acid simulations show flexible methylene groups enhance water miscibility compared to oxalic acid .

Q. How can isotopic labeling (e.g., ¹³C or ²H) elucidate metabolic flux in studies involving this compound?

  • Methodological Answer :

  • Labeling Strategy : Synthesize 2-(2-methylbenzyl)-[1,3-¹³C₂]-malonic acid via ¹³C-enriched diethyl malonate.
  • Tracing Experiments : Administer to cell cultures (e.g., E. coli) and analyze metabolite incorporation via LC-MS/MS.
  • Data Interpretation : Use software (e.g., MetaFlux) to map carbon flow into TCA cycle intermediates or fatty acids .

Q. What strategies resolve contradictory data in the compound’s solubility and stability profiles across different solvents?

  • Methodological Answer :

  • Controlled Stability Studies : Monitor degradation kinetics (e.g., HPLC peak area vs. time) in buffers (pH 2–9) and solvents (DMSO, ethanol).
  • Solubility Screening : Use shake-flask method with UV-Vis quantification (λ_max ~210 nm).
  • Statistical Analysis : Apply multivariate regression to identify key factors (e.g., pH, polarity index) affecting stability .

Q. How does this compound modulate protein-ligand interactions in drug discovery contexts?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., fatty acid synthase) and measure binding affinity (KD).
  • Docking Simulations : Use AutoDock Vina to predict binding poses in malonyl-CoA binding pockets.
  • Validation : Compare with mutagenesis data (e.g., Ala-scanning of active-site residues) .

Properties

CAS No.

78606-96-9

Molecular Formula

C11H12O4

Molecular Weight

208.21 g/mol

IUPAC Name

2-[(2-methylphenyl)methyl]propanedioic acid

InChI

InChI=1S/C11H12O4/c1-7-4-2-3-5-8(7)6-9(10(12)13)11(14)15/h2-5,9H,6H2,1H3,(H,12,13)(H,14,15)

InChI Key

YVWCGEMMBLBBOC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CC(C(=O)O)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Hydrogenate the acid of Step 1 (24.3 g) in EtOAc (600 ml) and EtOH (100 ml) at 60 psi with 5% Pd/C (1.0 g). After 2 hr., filter and concentrate to obtain the title compound as a beige solid, m.p. 132°-5°.
Name
Quantity
24.3 g
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
Quantity
1 g
Type
catalyst
Reaction Step Four

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